Bienvenue dans la boutique en ligne BenchChem!

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

S1P1 receptor Structure-Activity Relationship Isoxazole substitution

The compound 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic, small-molecule heterocycle built on a pyrazine-2-carbonitrile core connected via an ether linkage to a 3-hydroxypiperidine, which is further N-functionalized with an isoxazole-5-carbonyl group. Its structure places it within the class of substituted isoxazole compounds, which are described in the patent literature as selective agonists for the G protein-coupled receptor S1P1 (Sphingosine-1-phosphate receptor.

Molecular Formula C14H13N5O3
Molecular Weight 299.29
CAS No. 2034502-57-1
Cat. No. B2713639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034502-57-1
Molecular FormulaC14H13N5O3
Molecular Weight299.29
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=CN=C3C#N
InChIInChI=1S/C14H13N5O3/c15-8-11-13(17-6-5-16-11)21-10-2-1-7-19(9-10)14(20)12-3-4-18-22-12/h3-6,10H,1-2,7,9H2
InChIKeyXFLOBZAASHVTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-57-1): A Heterocyclic S1P1 Receptor Modulator


The compound 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic, small-molecule heterocycle built on a pyrazine-2-carbonitrile core connected via an ether linkage to a 3-hydroxypiperidine, which is further N-functionalized with an isoxazole-5-carbonyl group [1]. Its structure places it within the class of substituted isoxazole compounds, which are described in the patent literature as selective agonists for the G protein-coupled receptor S1P1 (Sphingosine-1-phosphate receptor 1) [2]. This receptor class is a target for autoimmune and inflammatory diseases, making the compound's scaffold relevant for medicinal chemistry and pharmacology research.

Why 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Casually Swapped with In-Class Analogs


Substituted isoxazole compounds targeting the S1P1 receptor show that seemingly minor structural modifications drastically alter their pharmacological profile, selectivity, and potency [1]. The specific substitution pattern of the isoxazole ring (5-carbonyl vs. 3-carbonyl), the presence or absence of additional alkyl groups on the heterocycle, and the nature of the central piperidine linker are all critical determinants of receptor binding affinity and functional activity . Therefore, a direct analog containing a 5-methylisoxazole-3-carbonyl group, for example, is not a functional substitute and cannot be assumed to possess equivalent binding kinetics, selectivity against S1P3 (linked to bradycardia), or in vivo efficacy without explicit comparative data.

Quantitative Differentiation Guide for 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Structural Divergence from the Described S1P1 Agonist Pharmacophore

The defined pharmacophore for potent S1P1 agonism in the substituted isoxazole patent series often incorporates a 5-methylisoxazole-3-carbonyl moiety. The target compound, 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, deviates by featuring an isoxazole-5-carbonyl group and lacks the 3-methyl substituent . This structural distinction is critical, as the patent literature emphasizes that both the position of the carbonyl attachment and the presence of alkyl substituents on the isoxazole significantly modulate receptor binding and functional selectivity [1]. While no direct head-to-head biological data is publicly available to assign a quantitative potency difference, this deviation implies a distinct Structure-Activity Relationship (SAR) profile compared to the most potent disclosed S1P1 agonists.

S1P1 receptor Structure-Activity Relationship Isoxazole substitution

Predicted Physicochemical Differentiation from Pyrazine-Carbonyl Analog

A common analog, 3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, replaces the isoxazole ring with another pyrazine. The target compound's isoxazole ring reduces the total number of nitrogen atoms and lowers the calculated topological polar surface area (TPSA) compared to the di-pyrazine analog [1]. While no experimental logD or permeability data is available for this specific pair, the lower TPSA for the target compound is consistent with established drug-likeness rules favoring better membrane permeability [2]. This provides a class-level inference that the isoxazole derivative may exhibit improved passive permeability.

Physicochemical properties Drug-likeness Permeability

Absence of Disclosed EPAC Inhibitory Activity: A Case of Negative Selectivity

A structurally distinct class of piperidine-isoxazole compounds was identified as antagonists of Exchange Proteins directly Activated by cAMP (EPAC) in patent US11124489 [1]. A search for the target compound's core structure within this EPAC patent and its associated BindingDB entries returned no matches [2]. This negative result provides a piece of supporting evidence suggesting that 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile does not exhibit significant EPAC inhibitory activity, differentiating its pharmacological profile from the EPAC-targeting analog series.

EPAC Selectivity Target profiling

Specific Research Applications for 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


S1P1 Agonism Probe for Autoimmune Disease Target Validation

The compound's membership in the substituted isoxazole class of S1P1 agonists [2] makes it a candidate for use as a pharmacological tool to validate S1P1-dependent mechanisms in autoimmune disease models. Its structural divergence from the highly optimized 5-methylisoxazole-3-carbonyl series may offer a differentiated selectivity window against S1P3, the receptor primarily responsible for clinical bradycardia, as implied by the patent's emphasis on the importance of substitution pattern for selectivity [2].

Selectivity Profiling Against EPAC Isoforms

Based on the negative evidence from the EPAC antagonist patent [1], this compound can serve as a selective S1P1/S1P-family agonist with a demonstrated lack of EPAC inhibition. This makes it a cleaner probe for dissecting cAMP-dependent signaling pathways where both PKA, EPAC, and S1P receptors intersect, such as in cardiovascular or immune cell biology.

Lead-like Scaffold for CNS Disease Programs

The predicted lower topological polar surface area of the isoxazole-pyrazine core, relative to a di-pyrazine analog, suggests this compound may better penetrate the blood-brain barrier. This physicochemical advantage, inferred from standard drug-likeness rules [3], supports its evaluation as a lead-like scaffold for CNS disorders where S1P1 modulation is implicated, such as multiple sclerosis.

Quote Request

Request a Quote for 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.